molecular formula C10H15Cl2N5 B1473262 3-(4-Aminopiperidin-1-yl)pyrazine-2-carbonitrile dihydrochloride CAS No. 2098021-98-6

3-(4-Aminopiperidin-1-yl)pyrazine-2-carbonitrile dihydrochloride

Cat. No. B1473262
CAS RN: 2098021-98-6
M. Wt: 276.16 g/mol
InChI Key: QZFWBFIDBDTTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Aminopiperidin-1-yl)pyrazine-2-carbonitrile dihydrochloride, also known as 3-APPC, is an organic compound that is widely used in scientific research. It is a white, crystalline solid that can be synthesized in the laboratory and used for a variety of applications. This compound has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.

Scientific Research Applications

I have conducted a search and found information on various applications related to compounds similar to “3-(4-Aminopiperidin-1-yl)pyrazine-2-carbonitrile dihydrochloride”. Below is a comprehensive analysis focusing on six unique applications, each with a detailed section:

Antitubercular Activity

Compounds with structural similarities to “3-(4-Aminopiperidin-1-yl)pyrazine-2-carbonitrile dihydrochloride” have been studied for their potential use in treating tuberculosis (TB). For instance, derivatives of pyrazine have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis .

Antimicrobial Activity

Piperazine derivatives have shown promise in antimicrobial activity. Molecular docking simulations of piperazine derivatives towards enzymes like oxidoreductase have indicated potential for bacterial inhibition through hydrophobic interactions .

Cancer Research

Some piperidine and pyrazine derivatives have been discovered as kinase inhibitors with potential applications in cancer treatment, such as mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) .

Anticancer Drug Discovery

Continued research into pyrazolo[3,4-d]pyrimidine derivatives, which share a core structure with the compound , aims to design and synthesize new anticancer drugs .

properties

IUPAC Name

3-(4-aminopiperidin-1-yl)pyrazine-2-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.2ClH/c11-7-9-10(14-4-3-13-9)15-5-1-8(12)2-6-15;;/h3-4,8H,1-2,5-6,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFWBFIDBDTTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=CN=C2C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminopiperidin-1-yl)pyrazine-2-carbonitrile dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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